Reductive transamidation of tertiary amides with nitroarenes enabled by magnesium and chlorosilane†

Organic & Biomolecular Chemistry Pub Date: 2023-11-11 DOI: 10.1039/D3OB01728A

Abstract

Reported here is the reductive transamidation of tertiary amides with nitroarenes promoted by main group metal magnesium and chlorosilane. The reaction uses commercially available and air-stable nitroarenes as nitrogen sources, so it can occur under transition-metal- and ligand-free conditions, thus providing a step-economic and cost-effective strategy for forming centrally important secondary amides. Several biologically interesting amide motifs are readily accessible by the Mg-promoted reductive transamidation.

Graphical abstract: Reductive transamidation of tertiary amides with nitroarenes enabled by magnesium and chlorosilane
Reductive transamidation of tertiary amides with nitroarenes enabled by magnesium and chlorosilane†
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